molecular formula C23H20BrF3N2O4 B11244129 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

Cat. No.: B11244129
M. Wt: 525.3 g/mol
InChI Key: AZQWKJDUOBVFAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of indole and benzodioxepin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the indole and benzodioxepin intermediates. The indole moiety can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The benzodioxepin moiety can be synthesized through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate alkylating agent.

The final step involves the coupling of the indole and benzodioxepin intermediates through an amide bond formation. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the trifluoroacetyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the indole moiety can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the trifluoroacetyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE
  • **2-[5-BROMO-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]-N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE

Uniqueness

The unique combination of the indole and benzodioxepin moieties, along with the presence of the trifluoroacetyl group, distinguishes this compound from other similar compounds. This unique structure may confer specific biological activities and chemical properties that are not observed in other compounds.

Properties

Molecular Formula

C23H20BrF3N2O4

Molecular Weight

525.3 g/mol

IUPAC Name

2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide

InChI

InChI=1S/C23H20BrF3N2O4/c1-13-7-19-20(33-6-2-5-32-19)8-14(13)10-28-21(30)12-29-11-17(22(31)23(25,26)27)16-9-15(24)3-4-18(16)29/h3-4,7-9,11H,2,5-6,10,12H2,1H3,(H,28,30)

InChI Key

AZQWKJDUOBVFAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=C3C=CC(=C4)Br)C(=O)C(F)(F)F)OCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.